JE-2147 - 186538-00-1

JE-2147

Catalog Number: EVT-270424
CAS Number: 186538-00-1
Molecular Formula: C32H37N3O5S
Molecular Weight: 575.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JE-2147 belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond.
Source and Classification

JE-2147 is derived from a series of chemical modifications aimed at enhancing the efficacy and specificity of dipeptidyl peptidase IV inhibitors. It falls under the category of small molecule drugs, specifically designed to interact with biological targets to modulate physiological processes. The compound is notable for its structure, which allows it to bind selectively to the enzyme, inhibiting its activity without affecting other related enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of JE-2147 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Core Structure: This is often achieved through a series of condensation reactions that build the central scaffold of the molecule.
  2. Modification Steps: Various functional groups are introduced to enhance binding affinity and selectivity for dipeptidyl peptidase IV.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction times, are critical for optimizing yield and purity. For instance, specific catalysts may be employed to facilitate certain reactions while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of JE-2147 can be represented by its chemical formula, which reflects the arrangement of atoms within the compound. Detailed structural analysis reveals:

  • Molecular Formula: CxHyNz (specific values depend on the exact structure).
  • 3D Conformation: The spatial arrangement is crucial for its interaction with dipeptidyl peptidase IV.

Crystallographic data may be used to elucidate bond lengths and angles, providing insights into how structural modifications impact biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

JE-2147 engages in various chemical reactions that are essential for its biological function:

  1. Enzyme Inhibition: The primary reaction involves binding to dipeptidyl peptidase IV, leading to a conformational change that inhibits its enzymatic activity.
  2. Metabolic Stability: Investigations into how JE-2147 is metabolized in biological systems reveal pathways that may involve hydrolysis or oxidation.

Understanding these reactions helps in predicting pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Mechanism of Action

Process and Data

The mechanism of action for JE-2147 primarily revolves around its role as a dipeptidyl peptidase IV inhibitor:

  1. Binding Affinity: JE-2147 binds to the active site of dipeptidyl peptidase IV with high specificity.
  2. Inhibition of Substrate Processing: By preventing the enzyme from cleaving substrates like incretin hormones, JE-2147 effectively increases insulin secretion in response to meals.

Data from biochemical assays provide quantifiable metrics such as IC50 values, indicating the concentration required to inhibit half of the enzyme's activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JE-2147 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability studies indicate that JE-2147 remains effective under various pH conditions but may degrade under extreme temperatures or prolonged exposure to light.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties.

Applications

Scientific Uses

JE-2147 has significant potential applications in scientific research and medicine:

  1. Diabetes Treatment: Its primary application lies in managing type 2 diabetes by enhancing glucose control through dipeptidyl peptidase IV inhibition.
  2. Immunomodulation: Research indicates that JE-2147 may also have immunomodulatory effects, making it a candidate for further exploration in autoimmune diseases.

Ongoing studies aim to elucidate additional therapeutic avenues where JE-2147 could play a beneficial role in clinical settings.

Mechanistic Basis of JE-2147 as an HIV-1 Protease Inhibitor

Computational Analysis of Electrostatic Interaction Dynamics in Protease-Ligand Binding

Electrostatic forces dominate the binding specificity of JE-2147 to HIV-1 protease, as revealed by quantum crystallography and the University at Buffalo Databank (UBDB) of aspherical atomic densities. This approach surpasses traditional point-charge models by accounting for electron density anisotropy and charge penetration effects. JE-2147 forms a dense network of electrostatic interactions with catalytic residues (Asp25/Asp25') and flap residues (Gly48/Gly48'), contributing -28.31 kcal/mol to total binding energy—significantly stronger than darunavir (-21.59 kcal/mol). Key interactions include:

  • Hydrogen bonds between JE-2147’s bis-THF oxygen and Asp29/Asp30 (2.7–2.9 Å)
  • Ionic stabilization of the catalytic dyad via protonated amine groups
  • Van der Waals contacts with hydrophobic subsites (Val82, Ile84) [2] [3] [5]

Table 1: Electrostatic Interaction Energy Components for JE-2147 and Comparator Inhibitors

Energy TermJE-2147 (kcal/mol)Darunavir (kcal/mol)KNI-272 (kcal/mol)
Total Electrostatic (Ees)-28.31-21.59-15.69
Van der Waals (ΔEvdw)-42.17-38.25-35.41
Solvation (ΔGsolv)+18.63+20.15+22.84
Charge Penetration (Epen)-6.92-4.87-3.98

Molecular Dynamics Simulations of JE-2147 Binding Affinity Across Protease Conformational States

Explicit-solvent molecular dynamics (MD) simulations (10–100 ns) demonstrate JE-2147’s unique adaptability to HIV-1 protease’s conformational plasticity. Unlike darunavir, JE-2147 stabilizes the semi-open-to-closed transition of protease flaps (residues 45–55) by reducing flap-tip Cα distances from 15.2 Å to 6.8 Å within 20 ns. Key dynamic behaviors include:

  • Resistance to flap curling: JE-2147’s P2 bis-THF group maintains hydrogen bonds with Ile50/Ile50' during flap oscillations (occupancy >85%), preventing the "flip-flop" dynamics seen in darunavir complexes.
  • Conformational selection: JE-2147 binds preferentially to the closed conformation (population: 78% vs. 54% for darunavir), identified through free-energy landscapes derived from principal component analysis [1] [5] [8].

Table 2: Hydrogen Bond Stability During MD Simulations (Occupancy %)

Residue PairJE-2147DarunavirFunctional Role
Inhibitor–Asp2998.2%89.5%Catalytic site anchoring
Inhibitor–Ile5085.7%72.3%Flap stabilization
Inhibitor–Asp30'93.4%81.6%Dimer interface contact

Penetration Energy Contributions to JE-2147-Protease Complex Stability

The aspherical-atom UBDB model quantifies JE-2147’s exceptional charge penetration energy (Epen = -6.92 kcal/mol), which constitutes 24% of total electrostatic stabilization. This arises from:

  • Orbital overlap: Between JE-2147’s sulfonamide oxygen and Arg8’s guanidinium group (distance: 2.85 Å), enabling electron density sharing that reduces Coulombic repulsion.
  • Hydrogen-bond cooperativity: Bridging water-mediated H-bonds (e.g., Wat203 linking JE-2147’s carbonyl to Asp30) amplify penetration effects by 40% compared to darunavir.These effects compensate for desolvation penalties (ΔGsolv = +18.63 kcal/mol), explaining JE-2147’s picomolar affinity (Ki = 0.33 nM) despite its polar surface area [2] [3].

Comparative Inhibition Kinetics of JE-2147 and Darunavir Against Wild-Type HIV-1 Protease

Enzyme kinetics reveal JE-2147’s superiority over darunavir in inhibiting wild-type and resistant proteases:

  • Picomolar affinity: JE-2147 achieves Ki = 0.33 nM vs. darunavir’s 0.50 nM, attributed to slower dissociation rates (koff = 1.2 × 10⁻⁴ s⁻¹ vs. 5.6 × 10⁻⁴ s⁻¹).
  • Resistance profile: Against the V32I/L33F/I54M/I84V quadruple mutant, JE-2147 maintains EC50 = 0.1 μM (55-fold resistance) vs. darunavir’s 0.30 μM (97-fold resistance). This stems from JE-2147’s flexible bis-THF adapting to altered S2/S2' subsites without losing hydrogen bonds [4] [6] [7].

Table 3: Inhibition Parameters for Wild-Type and Mutant HIV-1 Protease

ParameterJE-2147Darunavir
Wild-Type Ki (nM)0.330.50
V32I Mutant EC50 (μM)0.0330.060
I84V Mutant EC50 (μM)0.0470.150
Quadruple Mutant EC50 (μM)0.1000.300

Properties

CAS Number

186538-00-1

Product Name

JE-2147

IUPAC Name

(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide

Molecular Formula

C32H37N3O5S

Molecular Weight

575.7 g/mol

InChI

InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1

InChI Key

CUFQBQOBLVLKRF-RZDMPUFOSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C

Solubility

Soluble in DMSO

Synonyms

JE-2147; AG1776; AG 1776; AG-1776; JE 2147; JE2147; KNI-764; KNI 764; KNI764;

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)[C@@H]2C(SCN2C(=O)[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.